molecular formula C21H30O3 B13389587 5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one

5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one

Cat. No.: B13389587
M. Wt: 330.5 g/mol
InChI Key: GWUFXQIQXPASJU-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one: is a synthetic steroidal molecule characterized by its unique hexacyclic structure. This compound belongs to the androstan group and has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one involves multi-step chemical reactions. One approach includes the preparation of 17β-hydroxy-4,4-dimethyl-5α-androstan-3-one through C-4 methylation and subsequent hydrogenation processes. Another method involves the IBX selective dehydrogenation of dehydroepiandrosterone acetate to synthesize derivatives like 3β-Acetoxy-androstan-Δ5,15-dien-17-one.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes, including selective oxidation, hydrogenation, and functional group transformation. The use of advanced chemical reactors and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound undergoes selective oxidation reactions using reagents like Jones’ Reagent, leading to the formation of various oxidized derivatives.

    Reduction: Hydrogenation processes are employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Jones’ Reagent, IBX (o-iodoxybenzoic acid)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Dibromomethane, diiodomethane

Major Products:

    Oxidized Derivatives: 3β-Acetoxy-androstan-Δ5,15-dien-17-one

    Reduced Derivatives: 17β-hydroxy-4,4-dimethyl-5α-androstan-3-one

    Substituted Derivatives: Various methylene-bridged androstan derivatives.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of brassinosteroid analogs and other steroidal derivatives, showcasing its versatility in chemical manipulations.

Biology: Studies have explored its potential anabolic activity and its role in the synthesis of compounds with biological activity.

Industry: The compound serves as an intermediate in the production of various steroidal drugs and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid hormone receptors, modulating gene expression, and influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation, but its structural similarity to other steroidal compounds suggests a role in hormone regulation and metabolic processes .

Comparison with Similar Compounds

  • 3β,5-Dihydroxy-6β,7β:15β,16β-dimethylene-5β-androstan-17-one
  • 17β-hydroxy-4,4-dimethyl-5α-androstan-3-one
  • 3β-Acetoxy-androstan-Δ5,15-dien-17-one

Uniqueness: 5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one is unique due to its hexacyclic structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-19-5-4-14-16(17(19)11-7-12(11)18(19)23)13-8-15(13)21(24)9-10(22)3-6-20(14,21)2/h10-17,22,24H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUFXQIQXPASJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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